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Compound of Interest

Compound Name: 2,4-Diphenyilthiazole

Cat. No.: B167676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
pertinent to the crystal structure analysis of 2,4-diphenylthiazole. While a specific single-
crystal X-ray diffraction study for 2,4-diphenylthiazole is not readily available in the public
domain, this document outlines the general experimental protocols and computational data
available for this compound. It serves as a foundational resource for researchers seeking to
determine its crystal structure or understand its solid-state properties for applications in drug
design and materials science.

Physicochemical Properties of 2,4-Diphenylthiazole

A summary of the computed physicochemical properties for 2,4-diphenylthiazole is presented
in Table 1. These properties are essential for understanding the compound's behavior in
various experimental conditions.
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Property Value Source

Molecular Formula CisH11NS PubChem[1]
Molecular Weight 237.32 g/mol PubChem[1]
IUPAC Name 2,4-diphenyl-1,3-thiazole PubChem[1]
CAS Number 1826-14-8 PubChem[1]

C1=CC=C(C=C1)C2=CSC(=N
SMILES PubChem[1]
2)C3=CC=CC=C3

Experimental Protocols
Synthesis and Crystallization of 2,4-Diphenylthiazole

The synthesis of 2,4-diphenylthiazole can be achieved through established methods for
thiazole ring formation. A common approach involves the Hantzsch thiazole synthesis, which is
a condensation reaction between a a-haloketone and a thioamide. For 2,4-diphenylthiazole,
this would typically involve the reaction of phenacyl bromide with thiobenzamide.

Synthesis Protocol:

e Reaction Setup: In a round-bottom flask, dissolve thiobenzamide in a suitable solvent such
as ethanol.

o Addition of Reactant: Add an equimolar amount of phenacyl bromide to the solution.

e Reaction Conditions: The mixture is typically stirred at room temperature or gently heated
under reflux for several hours to ensure the completion of the reaction.

o Work-up: After cooling, the reaction mixture is often neutralized with a base, such as sodium
bicarbonate solution, to precipitate the crude product.

 Purification: The crude 2,4-diphenylthiazole is then collected by filtration, washed with
water, and dried. Further purification can be achieved by recrystallization from a suitable
solvent like ethanol or acetone to obtain crystals of sufficient quality for X-ray diffraction
analysis.[2][3][4]
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Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the purified compound in an appropriate solvent or by slow cooling of a
hot, saturated solution. Vapor diffusion is another common technique where a solution of the
compound is allowed to slowly equilibrate with a vapor of a miscible solvent in which the
compound is less soluble.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of 2,4-diphenylthiazole would follow a standard
protocol for small molecule single-crystal X-ray diffraction.

Experimental Workflow:

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection
is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The
diffractometer uses a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation) to
irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on
a detector.

o Data Reduction: The collected diffraction images are processed to integrate the intensities of
the diffraction spots and apply corrections for factors such as Lorentz and polarization
effects, and absorption.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined using full-matrix least-squares techniques to minimize the difference between the
observed and calculated structure factors. Anisotropic displacement parameters for non-
hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference
Fourier map or placed in calculated positions.

 Structure Validation: The final refined crystal structure is validated using software tools like
CHECKCIF to ensure the quality and correctness of the model. The crystallographic data is
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then typically deposited in a public database such as the Cambridge Structural Database
(CSD).[5][6][7][8]

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like 2,4-
diphenylthiazole is depicted in the following diagram.
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General workflow for crystal structure analysis.
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This guide provides a foundational framework for the crystal structure analysis of 2,4-
diphenylthiazole. The successful determination of its crystal structure will be invaluable for
understanding its solid-state behavior and for the rational design of new materials and
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diphenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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